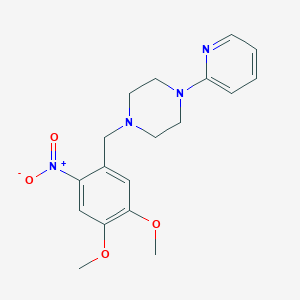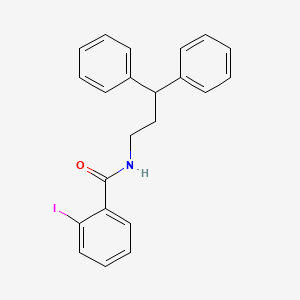
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging of neuroinflammation. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
作用机制
DPA-714 binds to the TSPO, which is a transmembrane protein located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is upregulated in activated microglia and astrocytes in response to various stimuli such as inflammation, oxidative stress, and neuronal injury. DPA-714 binding to TSPO allows for the visualization and quantification of activated microglia and astrocytes in vivo.
Biochemical and Physiological Effects:
DPA-714 has no known biochemical or physiological effects on the body. It is a selective and high-affinity ligand for TSPO and does not interact with any other receptor or enzyme in the body.
实验室实验的优点和局限性
DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has several advantages over other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging also allows for the monitoring of disease progression and the efficacy of anti-inflammatory drugs in preclinical and clinical studies. However, DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has some limitations such as the need for specialized equipment and expertise, high cost, and limited availability.
未来方向
For DPA-714 research include the development of new TSPO ligands with improved selectivity and affinity, the validation of DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging in larger clinical studies, and the investigation of the role of neuroinflammation in various neurological disorders. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging may also be used to monitor the efficacy of novel anti-inflammatory drugs in preclinical and clinical studies.
合成方法
DPA-714 is synthesized using a four-step procedure starting with 3,4-difluoroaniline. The first step involves the conversion of 3,4-difluoroaniline to 3,4-difluoro-α-bromoacetophenone using bromine and acetic acid. The second step involves the reaction of 3,4-difluoro-α-bromoacetophenone with pyrazole in the presence of sodium hydride to form 1-(1H-pyrazol-1-yl)acetophenone. The third step involves the reaction of 1-(1H-pyrazol-1-yl)acetophenone with piperidine in the presence of sodium hydride to form N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. The final step involves the reaction of N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine with 3,4-difluoronitrobenzene in the presence of palladium on carbon to form DPA-714.
科学研究应用
DPA-714 has been extensively used for imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has also been used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies.
属性
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-14-5-4-12(9-15(14)18)20-13-3-1-7-21(10-13)16(23)11-22-8-2-6-19-22/h2,4-6,8-9,13,20H,1,3,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURGWSGLCJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![diethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5058738.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5058739.png)

![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5058761.png)
![(3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5058770.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)

![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-2-ethylbenzene](/img/structure/B5058798.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)

![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)
![4-bicyclo[2.2.1]hept-2-yl-1-piperazinecarbaldehyde](/img/structure/B5058843.png)